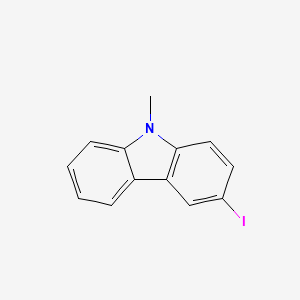

9H-Carbazole, 3-iodo-9-methyl-

Beschreibung

9H-Carbazole, 3-iodo-9-methyl- is a halogenated carbazole derivative with a methyl group at the N9 position and an iodine atom at the C3 position. This compound serves as a critical intermediate in organic synthesis, particularly for optoelectronic materials such as organic light-emitting diodes (OLEDs) .

Eigenschaften

CAS-Nummer |

115777-53-2 |

|---|---|

Molekularformel |

C13H10IN |

Molekulargewicht |

307.13 g/mol |

IUPAC-Name |

3-iodo-9-methylcarbazole |

InChI |

InChI=1S/C13H10IN/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15/h2-8H,1H3 |

InChI-Schlüssel |

UMCVEEUYGKMYLI-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=C(C=C(C=C2)I)C3=CC=CC=C31 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Optimization

-

Temperature Control : Metalation at −78°C minimizes side reactions.

-

Quenching Agents : Electrophilic iodine sources (e.g., ) improve efficiency over molecular iodine.

This method, while theoretically sound, lacks explicit documentation in the reviewed sources. However, its success in related carbazole systems supports its applicability.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each methodology:

Industrial and Laboratory-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

3-iodo-9-methyl-9H-carbazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

Reduction Reactions: Reduction of the iodine atom can lead to the formation of 9-methyl-9H-carbazole

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions

Major Products Formed

Substitution Reactions: Products include various substituted carbazole derivatives.

Oxidation Reactions: Products include oxidized carbazole derivatives.

Reduction Reactions: The primary product is 9-methyl-9H-carbazole

Wissenschaftliche Forschungsanwendungen

3-iodo-9-methyl-9H-carbazole has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the development of materials for optoelectronic devices, such as OLEDs and photovoltaic cells

Wirkmechanismus

The mechanism of action of 3-iodo-9-methyl-9H-carbazole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Parameters

Key Findings:

Aromaticity :

- The five-membered pyrrolic ring (Ring B) in 3-iodo-9-methyl-9H-carbazole exhibits reduced aromaticity (HOMA = 0.661) compared to unsubstituted 9H-carbazole (HOMA = 0.679 for Ring B) due to steric and electronic effects of iodine and methyl groups .

- Benzene rings (A/C) retain higher aromaticity (HOMA = 0.944–0.958) but are less aromatic than pure benzene (HOMA = 0.998) .

NMR and Reactivity :

- Iodine’s heavy atom effect enhances spin-orbit coupling, making 3-iodo-9-methyl-9H-carbazole more reactive in Suzuki-Miyaura cross-couplings than brominated analogs (e.g., 3-bromo-9H-carbazole) .

Optoelectronic Applications: Compared to 3,6-diiodo-9-ethyl-9H-carbazole, the mono-iodo derivative (3-iodo-9-methyl-) offers better solubility and charge balance, making it preferable for OLED host materials . Methylation at N9 (as in 3M) significantly prolongs phosphorescence lifetimes (0.83 s vs. 0.36 s in 0M) by suppressing non-radiative decay pathways .

Substituent Effects on Performance

Q & A

Basic: What are the key synthetic routes for preparing 3-iodo-9-methyl-9H-carbazole, and how are intermediates validated?

Answer:

The synthesis typically involves a three-step sequence:

Iodination : Commercially available 9H-carbazole undergoes iodination at the 3-position using iodine sources (e.g., KI/KIO₃ in acetic acid at 80°C for 48 hours) .

Alkylation : The iodinated product is methylated at the 9-position via alkylation (e.g., using methyl iodide or dimethyl sulfate under basic conditions) .

Cross-Coupling : The intermediate (3-iodo-9-methyl-9H-carbazole) is functionalized further via Stille coupling with organotin reagents (e.g., tributylstannylthiazole) under palladium catalysis to introduce heteroaromatic groups .

Validation : Intermediates are characterized by ¹H/¹³C NMR (to confirm substitution patterns), mass spectrometry (for molecular weight verification), and elemental analysis (to ensure purity) .

Basic: What spectroscopic and analytical methods are critical for characterizing 3-iodo-9-methyl-9H-carbazole?

Answer:

- ¹H NMR : Identifies aromatic proton environments (e.g., deshielding of protons adjacent to iodine) and methyl group integration .

- ¹³C NMR : Confirms iodine substitution via characteristic downfield shifts of the C-3 carbon (~90–100 ppm) .

- X-ray Crystallography : Resolves molecular geometry (e.g., bond angles, planarity of the carbazole core) and validates regioselectivity, as demonstrated for structurally similar iodocarbazoles .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns consistent with iodine .

Advanced: How can computational modeling (e.g., DFT) predict the electronic properties of 3-iodo-9-methyl-9H-carbazole for optoelectronic applications?

Answer:

Density Functional Theory (DFT) calculations, such as those using the B3LYP functional , model the compound’s HOMO-LUMO gaps, charge transport behavior, and absorption spectra . Key steps include:

- Geometry Optimization : Minimizes energy to determine the most stable conformation.

- Electron Density Analysis : Maps frontier orbitals to identify electron-rich (carbazole core) and electron-deficient (iodine-substituted) regions .

- Excited-State Simulations : Time-dependent DFT (TD-DFT) predicts UV-Vis absorption maxima, correlating with experimental data from OLED/OPV studies .

Validation : Compare computed spectra (e.g., λmax) with experimental UV-Vis/NMR results to refine computational parameters .

Advanced: What methodological challenges arise when derivatizing 3-iodo-9-methyl-9H-carbazole via cross-coupling reactions?

Answer:

- Regioselectivity : Competing reactions at iodine vs. methyl groups require careful catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki coupling with aryl boronic acids) .

- Steric Hindrance : Bulky substituents (e.g., thiophene/thiazole) may reduce coupling efficiency, necessitating microwave-assisted synthesis to enhance reaction rates .

- Byproduct Formation : Residual iodide salts or homocoupling products require purification via column chromatography or recrystallization .

Mitigation : Monitor reactions via TLC and optimize ligand-catalyst systems (e.g., SPhos for Buchwald-Hartwig amination) .

Advanced: How do researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for iodocarbazole derivatives?

Answer:

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotational barriers) that may obscure peak splitting .

- 2D NMR Techniques : HSQC/HMBC correlations unambiguously assign carbazole and iodine-substituted carbons .

- Comparative Analysis : Benchmark shifts against structurally characterized analogs (e.g., 9-hexyl-3-iodo-9H-carbazole) to identify anomalies .

Case Study : Discrepancies in ¹³C NMR shifts for C-3 may arise from solvent polarity or crystallographic packing effects, requiring single-crystal X-ray validation .

Advanced: What role does 3-iodo-9-methyl-9H-carbazole play in designing organic semiconductors?

Answer:

- Electron-Transport Layers : The iodine atom enhances electron-withdrawing capacity, improving charge injection in OLEDs .

- Polymer Precursors : Electropolymerization of carbazole derivatives (e.g., copolymerization with thiophene) yields conductive films with tunable bandgaps .

- Host Materials : In phosphorescent OLEDs, derivatives with thiazole/thiophene groups (via Stille coupling) improve triplet energy transfer .

Performance Metrics : Device efficiency is assessed via cyclic voltammetry (HOMO/LUMO levels) and impedance spectroscopy (charge mobility) .

Advanced: How are microwave and flow chemistry techniques applied to optimize 3-iodo-9-methyl-9H-carbazole synthesis?

Answer:

- Microwave Irradiation : Accelerates Suzuki-Miyaura coupling (e.g., 10–30 minutes vs. hours under conventional heating) while reducing side reactions .

- Flow Reactors : Enable scalable iodination with precise temperature control (80–100°C) and safer handling of hazardous reagents (e.g., HI) .

Case Study : Microwave-assisted amidation of 3-iodo-9-methyl-9H-carbazole with p-bromoaniline achieved 85% yield vs. 60% under thermal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.